Metastat

Description

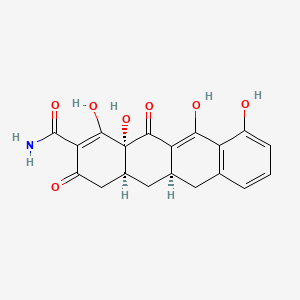

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRQRXRBIHVLGI-OWXODZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032905 | |

| Record name | Incyclinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15866-90-7 | |

| Record name | Incyclinide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incyclinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Incyclinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCYCLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

COL-3: A Chemically Modified Tetracycline Derivative in Oncology Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline), also known as Metastat, is a chemically modified tetracycline derivative that has garnered significant interest in oncology research. Unlike its parent compounds, COL-3 is devoid of antimicrobial properties, a modification that mitigates the risk of antibiotic resistance and gastrointestinal toxicity associated with long-term use.[1][2] Its primary mechanism of action in cancer is the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion, metastasis, and angiogenesis.[1][3][4][5][6] Beyond MMP inhibition, COL-3 exhibits a multi-faceted anti-cancer profile by inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways. This guide provides a comprehensive overview of COL-3, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols for its investigation.

Mechanism of Action

COL-3 exerts its anti-tumor effects through several interconnected mechanisms, making it a potent agent against cancer progression.

Inhibition of Matrix Metalloproteinases (MMPs)

The hallmark of COL-3's anti-cancer activity is its potent inhibition of MMPs, particularly the gelatinases MMP-2 and MMP-9.[3][7] These enzymes are critical for the degradation of the extracellular matrix (ECM), a key step in tumor invasion and the formation of metastases.[4][5] By competitively inhibiting MMP-2 and MMP-9, COL-3 effectively hinders the ability of cancer cells to break through tissue barriers and spread to distant sites.[2][3] Clinical studies have shown a correlation between COL-3 treatment and changes in plasma MMP-2 levels, suggesting this as a potential biomarker of biological activity.[3][8]

Induction of Apoptosis

COL-3 has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This process is mediated through the generation of reactive oxygen species (ROS), specifically hydroxyl free radicals, which leads to mitochondrial depolarization.[4][5][9] The disruption of mitochondrial membrane potential triggers the activation of caspase-mediated apoptotic pathways, leading to the systematic dismantling of the cancer cell.[4][5] Some studies suggest that COL-3 can induce both caspase-dependent and -independent apoptosis.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, COL-3 can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[9][10] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication. This effect on the cell cycle contributes to the overall anti-proliferative activity of COL-3.

Modulation of Signaling Pathways

COL-3 has been shown to influence key signaling pathways that are often dysregulated in cancer, including the NF-κB and MAPK pathways.

-

NF-κB Signaling: In human cervical cancer cells, COL-3 has been observed to induce the translocation of NF-κB from the cytoplasm to the nucleus, a process associated with its anti-proliferative and pro-apoptotic effects.[10]

-

MAPK Signaling: The MAPK pathway is another crucial regulator of cell proliferation and survival that can be influenced by COL-3. The precise mechanisms of this interaction are still under investigation but are thought to contribute to its anti-cancer properties.

Anti-Angiogenic Effects

By inhibiting MMPs, which are also involved in the formation of new blood vessels, COL-3 exhibits anti-angiogenic properties.[6] Angiogenesis is essential for tumor growth and survival, as it supplies tumors with necessary nutrients and oxygen. By disrupting this process, COL-3 can effectively starve tumors and inhibit their growth.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on COL-3.

Table 1: In Vitro Efficacy of COL-3

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Prostate Cancer Cells | Prostate Cancer | Cell Proliferation | GI50 | ≤ 5.0 µg/ml | [9] |

| DU145 and TSU-PR1 | Human Prostate Cancer | Tumor Growth | 50% Inhibition | 12 µg/mL (48 hours) | [2] |

| A549 | Human Lung Carcinoma | Cell Viability | IC50 | Not explicitly stated, but shown to be more cytotoxic than doxycycline. | [11][12] |

| COLO357 | Human Pancreatic Carcinoma | Cell Viability | IC50 | Not explicitly stated, but shown to be more cytotoxic than doxycycline. | [11][12] |

| HT29 | Human Colon Adenocarcinoma | Cell Viability | IC50 | Not explicitly stated, but shown to be more cytotoxic than doxycycline. | [11][12] |

| HeLa | Human Cervical Cancer | Cytotoxicity | Dose- and time-dependent | HeLa cells were more sensitive than Siha cells. | [10] |

| Siha | Human Cervical Cancer | Cytotoxicity | Dose- and time-dependent | HeLa cells were more sensitive than Siha cells. | [10] |

| HL60 | Human Acute Myeloid Leukemia | Cell Viability | IC50 | 1.3 µg/ml | [13] |

Table 2: In Vivo Efficacy of COL-3 in Animal Models

| Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |

| Dunning MAT LyLu Rat | Prostate Cancer | Daily oral gavage | Tumor Growth Inhibition | 27-35% | [9][14] |

| Dunning MAT LyLu Rat | Prostate Cancer | Daily oral gavage | Lung Metastases Reduction | 28.9 ± 15.4 sites (COL-3) vs. 59.5 ± 13.9 (control) | [9][14] |

| Dunning MAT LyLu Rat (7-day predose) | Prostate Cancer | Daily oral gavage | Reduction in Metastases | 58 ± 8% | [9][14] |

| Dunning MAT LyLu Rat (7-day predose) | Prostate Cancer | Daily oral gavage | Delay in Tumor Growth | 27 ± 9.3% | [9][14] |

Table 3: Clinical Trial Data for COL-3

| Phase | Cancer Type | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Outcomes | Reference |

| Phase I | Refractory Metastatic Cancer | 98 mg/m²/d (dose-limiting phototoxicity); 70 mg/m²/d (well-tolerated with sunblock); 36 mg/m²/d (recommended for Phase II without sunblock) | Disease stabilization observed in hemangioendothelioma, Sertoli-Leydig cell tumor, and fibrosarcoma. | [3][8] |

| Phase I | Recurrent High-Grade Glioma | 75 mg/m²/day (in patients not on enzyme-inducing antiseizure drugs) | One partial response observed. | [15] |

| Phase I | AIDS-Related Kaposi's Sarcoma | Doses escalated from 25, 50, and 70 mg/m²/d | 44% overall response rate (1 complete, 7 partial responses). | [16] |

| Phase II | AIDS-Related Kaposi's Sarcoma | 50 mg/day | Active and well-tolerated. |

Experimental Protocols

This section provides an overview of methodologies for key experiments used to evaluate the efficacy of COL-3.

Cell Proliferation Assay

Objective: To determine the effect of COL-3 on the proliferation of cancer cells in vitro.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of COL-3 in complete cell culture medium. A vehicle control (e.g., DMSO) should be included. Replace the medium in the wells with the COL-3 dilutions or control.

-

Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Quantification: Cell proliferation can be assessed using various methods:

-

Metabolic Assays (MTT, XTT, MTS, WST-1): These assays measure the metabolic activity of viable cells, which is proportional to the cell number. A reagent is added to the wells, and after a short incubation, the absorbance is read using a microplate reader.

-

DNA Synthesis Assays (BrdU incorporation): This method measures the incorporation of a thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.

-

Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.

-

Matrigel Invasion Assay

Objective: To assess the effect of COL-3 on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8.0 µm pore size). Coat the upper surface of the membrane with a thin layer of Matrigel, a reconstituted basement membrane matrix. Incubate at 37°C to allow the Matrigel to solidify.

-

Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed the cells onto the Matrigel-coated insert in the upper chamber. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate invasion.

-

Treatment: COL-3 can be added to the upper chamber with the cells to assess its direct effect on invasion.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator, allowing invasive cells to degrade the Matrigel and migrate through the membrane.

-

Quantification:

-

Remove non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Cell Cycle Analysis

Objective: To determine the effect of COL-3 on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with COL-3 at various concentrations for a specified duration. Include an untreated control.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve cellular structures.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye, such as propidium iodide (PI) or DAPI, and RNase A to degrade RNA and ensure specific DNA staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is typically presented as a histogram, where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if COL-3 induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with COL-3 at various concentrations and for different time points.

-

Apoptosis Detection: Apoptosis can be detected using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. This can be done using fluorometric or colorimetric assays or by flow cytometry.

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP.

-

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of COL-3 in a living organism.

Methodology:

-

Animal Model: Use an appropriate animal model, such as immunodeficient mice (e.g., nude or SCID mice), for xenograft studies with human cancer cell lines, or a syngeneic model for immunocompetent animals.

-

Tumor Implantation: Inject a suspension of cancer cells subcutaneously or orthotopically into the animals.

-

Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer COL-3, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers. Bodyweight should also be monitored as an indicator of toxicity.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by COL-3 and a typical experimental workflow for its preclinical evaluation.

Caption: Multifaceted mechanism of action of COL-3 in oncology.

Caption: Postulated modulation of the canonical NF-κB signaling pathway by COL-3.

Caption: A typical preclinical evaluation workflow for COL-3.

Conclusion and Future Directions

COL-3 represents a promising class of non-antimicrobial, chemically modified tetracyclines with significant potential in oncology. Its multi-targeted mechanism of action, encompassing MMP inhibition, apoptosis induction, cell cycle arrest, and modulation of key signaling pathways, provides a robust rationale for its continued investigation. Preclinical and early-phase clinical studies have demonstrated its anti-tumor activity and a manageable safety profile, with phototoxicity being the primary dose-limiting toxicity.

Future research should focus on elucidating the precise molecular targets of COL-3 within the NF-κB and MAPK signaling pathways to better understand its mechanism of action and to identify potential biomarkers for patient stratification. Combination studies with standard chemotherapies or other targeted agents could also unlock synergistic anti-cancer effects and overcome resistance mechanisms. Further clinical development, particularly in cancers characterized by high MMP expression and invasive potential, is warranted to fully define the therapeutic role of COL-3 in the oncology armamentarium.

References

- 1. agilent.com [agilent.com]

- 2. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. researchgate.net [researchgate.net]

- 5. Matrix metalloproteinase inhibitor COL-3 in the treatment of AIDS-related Kaposi's sarcoma: a phase I AIDS malignancy consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. blog.abclonal.com [blog.abclonal.com]

- 13. Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Evaluation of Marimastat (Metastat) for Cancer Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marimastat (formerly known as BB-2516), a member of the hydroxamate class of drugs, is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a key process in tumor growth, invasion, angiogenesis, and metastasis.[1][2] By targeting these enzymes, Marimastat was developed as a potential anti-cancer agent.[3] This document provides an in-depth technical overview of the preclinical studies that characterized the mechanism and efficacy of Marimastat, offering insights for researchers in oncology and drug development.

Mechanism of Action: Inhibition of Matrix Metalloproteinases

Marimastat functions as a potent, orally bioavailable inhibitor of several MMPs.[4][5] It mimics the peptide structure of collagen and covalently binds to the zinc atom within the MMP active site, thereby blocking its enzymatic activity.[1] This inhibition prevents the degradation of the ECM, which is a critical barrier to tumor cell invasion and the formation of new blood vessels (angiogenesis) required for tumor growth and dissemination.[2][3]

The primary targets of Marimastat are the MMPs involved in cancer progression. These enzymes are often overexpressed in malignant tumors and are associated with a more aggressive phenotype.[1] The inhibition of these MMPs by Marimastat interferes with both endothelial and tumor cell invasion into the ECM at primary and metastatic sites.[6]

Quantitative Data from Preclinical Studies

The inhibitory potency of Marimastat against various MMPs has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Marimastat for key MMPs.

| MMP Target | IC50 (nM) | Reference |

| MMP-9 (Gelatinase B) | 3 | [4][7][8] |

| MMP-1 (Interstitial Collagenase) | 5 | [4][7][8] |

| MMP-2 (Gelatinase A) | 6 | [4][7][8] |

| MMP-14 (MT1-MMP) | 9 | [4][7][8] |

| MMP-7 (Matrilysin) | 13 | [4][7][8] |

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like Marimastat against specific MMPs.[9]

-

Objective: To quantify the inhibitory activity of Marimastat against a recombinant human MMP.

-

Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by an active MMP, releasing a fluorophore and generating a measurable signal. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.[9]

-

Methodology:

-

Enzyme Activation: Recombinant human pro-MMP (e.g., pro-MMP-9) is activated according to the manufacturer's protocol.

-

Inhibitor Preparation: Serial dilutions of Marimastat are prepared in an appropriate assay buffer.[9]

-

Reaction Setup: In a 96-well microplate, the activated MMP enzyme is combined with various concentrations of Marimastat (and a vehicle control) and pre-incubated to allow for inhibitor binding.[9]

-

Substrate Addition: A fluorogenic MMP substrate is added to all wells to initiate the enzymatic reaction.[9]

-

Signal Detection: The plate is immediately placed in a fluorescence plate reader to measure the kinetic increase in fluorescence.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

Metastat (COL-3): A Technical Guide on its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastat (COL-3), a chemically modified tetracycline, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Unlike its parent compound, COL-3 is devoid of antimicrobial activity, allowing for its development as a targeted anti-cancer agent. Its primary mechanism of action lies in the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, enzymes pivotal for the degradation of the extracellular matrix (ECM), a key step in endothelial cell migration and invasion during angiogenesis. This technical guide provides a comprehensive overview of the core scientific principles underlying the anti-angiogenic effects of COL-3, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation.

Introduction to this compound (COL-3)

COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) is a synthetic tetracycline analog designed to enhance its MMP-inhibitory properties while eliminating its antibiotic effects.[1] This modification allows for the investigation of its anti-cancer properties without the complications of antibiotic resistance. The rationale for its development stems from the crucial role of MMPs in cancer progression. MMPs, a family of zinc-dependent endopeptidases, are overexpressed in various malignancies and are instrumental in breaking down the ECM, facilitating tumor cell invasion, metastasis, and angiogenesis.[2] By targeting MMPs, COL-3 presents a promising strategy to disrupt these pathological processes.

Mechanism of Action: Inhibition of Angiogenesis

The anti-angiogenic activity of COL-3 is primarily attributed to its potent inhibition of MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[3] These enzymes are crucial for degrading type IV collagen, a major component of the basement membrane surrounding blood vessels. The inhibition of MMP-2 and MMP-9 by COL-3 disrupts the angiogenic cascade at multiple levels:

-

Inhibition of Endothelial Cell Migration and Invasion: By preventing the breakdown of the basement membrane, COL-3 impedes the ability of endothelial cells to migrate and invade the surrounding tissue to form new blood vessels.[2]

-

Modulation of Pro-Angiogenic Factor Availability: The ECM serves as a reservoir for various pro-angiogenic growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). MMPs can release these sequestered growth factors, making them available to bind to their receptors on endothelial cells. By inhibiting MMPs, COL-3 indirectly reduces the bioavailability of these critical angiogenic signals.[2][4]

-

Induction of Apoptosis: Some studies suggest that COL-3 can induce apoptosis in tumor cells at certain concentrations.[1]

While the primary mechanism is MMP inhibition, the downstream effects on signaling pathways involving VEGF and bFGF are significant. However, direct interaction of COL-3 with VEGF or bFGF receptors has not been definitively established.

Quantitative Data on the Anti-Angiogenic Effects of COL-3

The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of COL-3 in inhibiting angiogenesis and tumor growth.

Table 1: In Vitro Efficacy of COL-3 on Endothelial and Tumor Cells

| Cell Line | Assay | Endpoint | COL-3 Concentration | Result | Reference |

| DU145 (Human Prostate Cancer) | Growth Inhibition | 50% Inhibition | 12 µg/mL | 50% reduction in tumor growth after 48 hours. | [1] |

| TSU-PR1 (Human Prostate Cancer) | Growth Inhibition | 50% Inhibition | 12 µg/mL | 50% reduction in tumor growth after 48 hours. | [1] |

| Various Tumor Cell Lines | Apoptosis | Apoptosis Induction | 10 µg/mL | Profound apoptotic effects noted. | [1] |

Table 2: In Vivo Efficacy of COL-3 in Preclinical Models

| Animal Model | Tumor Type | Treatment Regimen | Endpoint | Result | Reference |

| Rat Dunning MAT LyLu | Prostate Cancer | Not Specified | Tumor Growth, Metastasis | Prominent inhibition of tumor growth and reduced lung and bone metastases. | [1] |

Table 3: COL-3 Clinical Trial Data

| Clinical Trial Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings | Reference |

| Phase I | AIDS-related Kaposi's Sarcoma | Once daily oral | Not explicitly stated | 44% overall response rate. | [1] |

| Phase I | Advanced Solid Malignancies | Dose escalation from 36 to 98 mg/m²/day | 50 mg/m²/day | Durable disease stability in some patients with soft tissue sarcoma. | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of COL-3 are provided below.

Endothelial Cell Proliferation Assay

This assay assesses the effect of COL-3 on the proliferation of endothelial cells, a fundamental process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

COL-3 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell counting kit (e.g., MTT, WST-1) or hemocytometer

-

Plate reader

Protocol:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM supplemented with FBS.

-

Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of COL-3 in EGM. Remove the old medium from the wells and add 100 µL of the COL-3 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Quantification of Proliferation:

-

Using a Cell Counting Kit: Add the reagent from the cell counting kit to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance at the specified wavelength using a plate reader.

-

Using a Hemocytometer: Detach the cells from the wells using trypsin-EDTA, and then count the number of viable cells in each well using a hemocytometer and trypan blue exclusion.

-

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each COL-3 concentration compared to the vehicle control. Determine the IC50 value (the concentration of COL-3 that inhibits cell proliferation by 50%).

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of COL-3 on the directional migration of endothelial cells, mimicking the process of endothelial cells moving to form new vessels.

Materials:

-

Confluent monolayer of endothelial cells in a 6-well or 24-well plate

-

Sterile 200 µL pipette tip

-

EGM with reduced FBS (e.g., 1-2%)

-

COL-3 stock solution

-

Microscope with a camera

Protocol:

-

Create the Wound: Once the endothelial cells have formed a confluent monolayer, create a linear scratch (wound) in the center of each well using a sterile 200 µL pipette tip.

-

Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add EGM with reduced FBS containing different concentrations of COL-3 or vehicle control to the wells.

-

Image Acquisition: Immediately after adding the treatment, capture an image of the wound in each well using a microscope (Time 0).

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Follow-up Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the wound at different time points for each treatment group. Calculate the percentage of wound closure relative to the initial wound width. Compare the migration rate between COL-3 treated and control groups.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.

Materials:

-

Endothelial cells

-

Matrigel® Basement Membrane Matrix

-

EGM

-

COL-3 stock solution

-

96-well plate

-

Microscope with a camera

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

-

Cell Suspension Preparation: Harvest endothelial cells and resuspend them in EGM at a concentration of 2-4 x 10⁵ cells/mL.

-

Treatment: Add different concentrations of COL-3 or vehicle control to the cell suspension.

-

Seeding on Matrigel: Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

-

Image Acquisition: Observe the formation of tube-like structures using an inverted microscope and capture images.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper discs or sponges

-

COL-3 solution

-

Stereomicroscope with a camera

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with 60-70% humidity for 3-4 days.

-

Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Application of COL-3: On day 7 or 8, place a sterile filter paper disc or sponge soaked with a known concentration of COL-3 solution (or vehicle control) onto the CAM.

-

Incubation: Seal the window and return the egg to the incubator for another 48-72 hours.

-

Observation and Imaging: After the incubation period, reopen the window and observe the CAM under a stereomicroscope. Capture images of the area around the disc.

-

Data Analysis: Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area compared to the control. A "spoke-wheel" pattern of vessels is indicative of an angiogenic response.

In Vivo Matrigel Plug Assay

This assay provides an in vivo model to assess the formation of new blood vessels in response to pro-angiogenic stimuli and the inhibitory effect of compounds like COL-3.

Materials:

-

Matrigel® Basement Membrane Matrix

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

COL-3 solution

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Syringes and needles

Protocol:

-

Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor and the desired concentration of COL-3 or vehicle control.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

Incubation: Allow the plug to remain in the mice for 7-14 days.

-

Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the plug.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

-

-

Data Analysis: Compare the hemoglobin content or microvessel density in the COL-3 treated plugs to the control plugs.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in angiogenesis and the proposed mechanism of action for COL-3.

Caption: Mechanism of action of this compound (COL-3) in inhibiting angiogenesis.

Caption: Simplified overview of VEGF and bFGF signaling pathways in angiogenesis.

Caption: Experimental workflow for the endothelial cell tube formation assay.

Conclusion and Future Directions

This compound (COL-3) represents a promising anti-angiogenic agent with a well-defined mechanism of action centered on the inhibition of MMP-2 and MMP-9. Preclinical and early clinical data support its potential as a therapeutic for various cancers. Further research is warranted to fully elucidate its efficacy, both as a monotherapy and in combination with other anti-cancer agents. Specifically, more detailed quantitative studies are needed to establish precise dose-response relationships in various in vitro and in vivo models of angiogenesis. Additionally, a deeper investigation into the downstream signaling consequences of MMP inhibition by COL-3 could reveal further therapeutic targets and opportunities for combination therapies. The continued exploration of COL-3 and similar MMP inhibitors holds significant promise for the development of novel and effective anti-cancer strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Effects of basic fibroblast growth factor on the expressions of angiogenic gene profile and cyclooxygenase-2 in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of Col-3 (this compound), an oral tetracycline derivative with potent matrix metalloproteinase and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Metastat: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular targets of "Metastat." It is critical to distinguish between two key entities often associated with this name in cancer research: This compound (COL-3) , a chemically modified tetracycline targeting matrix metalloproteinases, and This compound, Inc. , a company developing inhibitors for the MENA (Mammalian-enabled) pathway by targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2). This guide will elucidate the distinct mechanisms and molecular interactions of both.

Part 1: this compound (COL-3) - A Potent Inhibitor of Matrix Metalloproteinases

This compound, also known by its chemical name COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) or incyclinide, is a non-antimicrobial, chemically modified tetracycline derivative.[1][2] Its primary anti-cancer activity stems from its ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] Dysregulation of MMP activity is a hallmark of cancer progression, facilitating tumor growth, invasion, angiogenesis, and metastasis.[2][3]

Molecular Targets and Mechanism of Action

The principal molecular targets of this compound (COL-3) are various members of the MMP family. Its inhibitory mechanism is multifaceted and includes:

-

Zinc Chelation: The core mechanism involves the chelation of the zinc ion (Zn²⁺) located at the active site of MMPs.[1] This interaction prevents the enzyme from binding to its substrates, thereby inhibiting its proteolytic activity.

-

Downregulation of MMP Production: Studies have indicated that COL-3 can down-regulate the production of MMP proenzymes.[1]

-

Inhibition of Proenzyme Activation: The activation of MMP proenzymes is a critical step for their function. COL-3 has been shown to inhibit the oxidative activation of these proenzymes.[1]

-

Increased Degradation of MMPs: There is evidence to suggest that COL-3 may also increase the degradation of MMP proenzymes.[1]

This compound (COL-3) has demonstrated potent inhibitory effects against several MMPs, including MMP-2 and MMP-9, which are strongly implicated in cancer cell invasion and angiogenesis.[1]

Quantitative Data: Inhibitory Activity of this compound (COL-3)

The following table summarizes the available quantitative data on the inhibitory activity of this compound (COL-3) against various cell lines and its effects on microglial inflammatory responses.

| Target/Assay | Cell Line/System | Measurement | Value | Reference |

| Tumor Growth Inhibition | DU145 and TSU-PR1 (Prostate Cancer) | IC50 (48h) | 12 µg/mL | [4] |

| Fungal Growth Inhibition | Filamentous Fungi | MIC | 0.25 - 8 µg/mL | [4] |

| TNF-α Release Inhibition | LPS-stimulated Microglia | Effective Concentration | 10 - 20 µM | [5][6] |

| NADPH Synthesis Inhibition | LPS-stimulated Microglia | Effective Concentration | 20 µM | [6] |

Experimental Protocols

Determination of IC50 for Tumor Growth Inhibition:

-

Cell Culture: Human prostate cancer cell lines (DU145 and TSU-PR1) are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (COL-3) for 48 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The absorbance is measured, and the concentration of COL-3 that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of viable cells against the drug concentration.

Microglial Inflammatory Response Assay:

-

Cell Culture: Primary microglial cells are isolated from newborn mouse brains and cultured.

-

Stimulation and Treatment: Microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, cells are treated with varying concentrations of this compound (COL-3).

-

Cytokine Measurement: After a 24-hour incubation period, the concentration of tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

NADPH Measurement: Intracellular levels of nicotinamide adenine dinucleotide phosphate (NADPH) are quantified using a commercially available assay kit.

Signaling Pathway and Experimental Workflow

Part 2: this compound, Inc. - Targeting the MENA Pathway via MAPKAPK2 Inhibition

This compound, Inc. is a precision medicine company that has identified a distinct molecular target for anti-metastatic therapy: the MENA pathway. Their therapeutic strategy focuses on the development of small molecule inhibitors against MAPKAPK2 (also known as MK2), a key downstream kinase in the p38 MAPK signaling cascade.[7]

Molecular Targets and Mechanism of Action

The primary molecular target of this compound, Inc.'s inhibitors is MAPKAPK2 (MK2) .[7] The MENA protein and its isoforms are involved in regulating cell adhesion, migration, and invasion, which are critical processes in cancer metastasis. The MENA pathway's pro-metastatic effects are, in part, mediated through the activation of MAPKAPK2. By inhibiting MAPKAPK2, this compound's compounds aim to:

-

Reverse MENA-driven phenotypes: Preclinical studies have shown that MAPKAPK2 inhibitors can reverse MENA-induced fibronectin remodeling, tumor cell adhesion, and invasion.[7]

-

Reduce metastasis: Inhibition of MAPKAPK2 has been shown to significantly reduce lung metastasis in animal models.[7]

-

Decrease circulating tumor cells (CTCs): Treatment with MAPKAPK2 inhibitors has led to a significant decrease in the number of detectable CTCs.[7]

Quantitative Data: Preclinical Efficacy of this compound, Inc.'s Inhibitors

The following table summarizes the reported preclinical effects of this compound, Inc.'s MAPKAPK2 inhibitors.

| Model System | Effect | Outcome | Reference |

| In vitro cell culture | Reversal of MENA-dependent phenotypes | MENA-induced fibronectin remodeling, tumor cell adhesion, and invasion reversed to MENA-null levels | [7] |

| MMTV-PyMT murine model | Reduction of lung metastasis | Monotherapy reduced lung metastasis | [7] |

| MDA-MB-231 human metastatic triple negative breast cancer model | Reduction of circulating tumor cells | Significant decrease in the number of animals with detectable CTCs | [7] |

| MMTV-PyMT murine model | Inhibition of tumor growth and metastasis (in combination with paclitaxel) | Significantly reduced primary tumor growth rate and development of lung metastasis | [7] |

Experimental Protocols

In Vitro Cell Invasion Assay:

-

Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured.

-

Transwell Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant.

-

Treatment: Cells are treated with a MAPKAPK2 inhibitor.

-

Incubation: The plate is incubated to allow for cell invasion through the Matrigel.

-

Quantification: Invading cells on the lower surface of the membrane are stained and counted.

In Vivo Metastasis Model:

-

Animal Model: An appropriate mouse model, such as the MMTV-PyMT model which spontaneously develops mammary tumors and metastases, is used.

-

Treatment: Animals are treated with the MAPKAPK2 inhibitor, either as a monotherapy or in combination with other agents like paclitaxel.

-

Monitoring: Primary tumor growth is monitored regularly.

-

Metastasis Assessment: At the end of the study, lungs are harvested, and the number and size of metastatic nodules are quantified.

-

CTC Analysis: Blood samples are collected to enumerate circulating tumor cells using techniques like flow cytometry.

Signaling Pathway and Experimental Workflow

References

- 1. ascopubs.org [ascopubs.org]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are MMP3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Chemically-Modified Tetracycline COL-3 and Its Parent Compound Doxycycline Prevent Microglial Inflammatory Responses by Reducing Glucose-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Early-Stage Research on COL-3: A Technical Guide to its Role in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Foreword

COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline), a chemically modified tetracycline, has emerged as a compound of interest in oncology research due to its multifaceted anti-cancer properties. Unlike its parent tetracycline antibiotics, COL-3 lacks antimicrobial activity but exhibits potent inhibitory effects on matrix metalloproteinases (MMPs), key enzymes implicated in tumor invasion and metastasis. This technical guide provides a comprehensive overview of the early-stage research on COL-3, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action to support further investigation and drug development efforts in this promising area.

Executive Summary

Early-stage research on COL-3 has demonstrated its potential as an anti-cancer agent through its primary mechanism as a matrix metalloproteinase (MMP) inhibitor, with a notable impact on MMP-2 and MMP-9. Clinical and preclinical studies have explored its efficacy in various cancer types, including refractory metastatic cancers, high-grade gliomas, and AIDS-related Kaposi's sarcoma. This document synthesizes the available quantitative data on its anti-proliferative and anti-invasive effects, details the experimental protocols used to evaluate its efficacy, and provides visual representations of its known signaling pathways.

Quantitative Data on the Efficacy of COL-3

The following tables summarize the key quantitative findings from preclinical and clinical studies on COL-3, offering a comparative overview of its therapeutic potential across different cancer models.

In Vitro Efficacy: Anti-Proliferative Activity

While several studies have reported that COL-3 inhibits the proliferation of various cancer cell lines in a concentration-dependent manner, specific IC50 values are not consistently published across the literature. One study on breast cancer cell lines demonstrated its anti-proliferative effects, which varied from synergistic to additive when combined with paclitaxel[1]. Further research is needed to establish a comprehensive IC50 profile of COL-3 across a broader range of cancer cell lines.

In Vivo Efficacy: Preclinical Tumor Growth Inhibition

Data on the specific percentage of tumor growth inhibition in preclinical xenograft models is not extensively detailed in the available literature. However, the anti-tumor effects of COL-3 have been demonstrated in various animal models, primarily attributed to its anti-angiogenic and anti-invasive properties.

Clinical Efficacy: Phase I and II Trial Outcomes

Clinical trials have provided valuable insights into the safety, tolerability, and preliminary efficacy of COL-3 in cancer patients.

Table 1: Summary of Phase I Clinical Trial Results for COL-3 in Refractory Metastatic Cancer [2][3]

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 70 mg/m²/day (with prophylactic sunblock) |

| Dose-Limiting Toxicity | Cutaneous phototoxicity at 98 mg/m²/day |

| Patient Population | 35 patients with various refractory solid tumors |

| Disease Stabilization | - Hemangioendothelioma: >26 months- Sertoli-Leydig cell tumor: 8 months- Fibrosarcoma: 6 months |

| Biomarker Correlation | A potentially statistically significant relationship was observed between changes in plasma MMP-2 levels and cumulative doses of COL-3 in patients with stable disease versus progressive disease (P = .042) |

Table 2: Summary of Phase I Clinical Trial Results for COL-3 in Recurrent High-Grade Gliomas [2]

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 75 mg/m²/day in patients not receiving enzyme-inducing antiseizure drugs (-EIAD) |

| Patient Population | 33 patients with recurrent high-grade glioma |

| Response Rate | One partial response was observed (4% of evaluable patients) |

| Disease Stabilization | Three patients with glioblastoma achieved stable disease |

Table 3: Summary of Phase II Clinical Trial Results for COL-3 in AIDS-Related Kaposi's Sarcoma [4]

| Parameter | Group A (50 mg/day) | Group B (100 mg/day) |

| Number of Patients | 37 | 38 |

| Overall Response Rate | 41% (P = .003 compared to prespecified target rate of 20%) | 29% (not statistically significant) |

| Biomarker Correlation | Significant declines in plasma MMP-2 (P < .001) and MMP-9 (P = .001) levels from baseline | Significant declines in plasma MMP-2 (P < .001) and MMP-9 (P = .001) levels from baseline |

| Median Response Duration | Not explicitly stated, but a prior Phase I study reported a median response duration of 25+ weeks[5] | Not explicitly stated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in early-stage research on COL-3. These protocols are based on standard laboratory procedures and have been adapted from various sources to reflect their likely application in the context of COL-3 evaluation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of COL-3 in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of COL-3. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of COL-3 that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of COL-3 for a specified duration.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Cell Invasion Assessment: Transwell Invasion Assay

The Transwell invasion assay, or Boyden chamber assay, is used to evaluate the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a polycarbonate membrane (typically 8 µm pore size) with a thin layer of Matrigel, a basement membrane matrix. Allow the Matrigel to solidify at 37°C.

-

Cell Seeding: Resuspend cancer cells (e.g., U87MG glioma cells) in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant Addition: Add complete medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells under a microscope in several random fields. The number of invaded cells is an indicator of the invasive potential of the cells.

Signaling Pathways and Mechanisms of Action

COL-3 exerts its anti-cancer effects through multiple mechanisms, with the inhibition of MMPs being the most well-characterized.

Inhibition of Matrix Metalloproteinases (MMPs)

COL-3 is a potent inhibitor of MMPs, particularly the gelatinases MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. By inhibiting MMPs, COL-3 can prevent cancer cells from breaking down the basement membrane and invading surrounding tissues.

Downstream Effects of MMP Inhibition

The inhibition of MMP-2 and MMP-9 by COL-3 has several downstream consequences that contribute to its anti-cancer activity. These include the modulation of cell signaling pathways that control cell proliferation, survival, and migration. While the precise downstream signaling cascade is still under investigation, it is hypothesized that by preventing ECM degradation, COL-3 indirectly affects integrin signaling and the release of ECM-bound growth factors, which in turn can impact pathways such as MAPK and PI3K/Akt.

Induction of Apoptosis

In addition to its anti-invasive properties, COL-3 has been shown to induce apoptosis in cancer cells. The exact mechanism is not fully elucidated but is thought to involve the modulation of key apoptotic regulators. One study in breast cancer cells suggested that the synergistic anti-proliferative effect of COL-3 with paclitaxel is partially mediated through the induction of apoptosis via modulation of caspase-3 levels and activity[1].

Conclusion and Future Directions

Early-stage research on COL-3 has established its potential as a multi-faceted anti-cancer agent. Its primary mechanism of action, the inhibition of MMPs, provides a strong rationale for its use in preventing tumor invasion and metastasis. Clinical trials have demonstrated its feasibility and preliminary efficacy in several cancer types, with a manageable safety profile.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: A broader screening of COL-3 against a diverse panel of cancer cell lines is needed to establish a detailed IC50 profile. Further in-depth preclinical xenograft studies are also required to quantify its tumor growth inhibition effects and to identify potential predictive biomarkers of response.

-

Elucidation of Molecular Mechanisms: While MMP inhibition is a key feature of COL-3, further investigation into its downstream signaling effects is crucial. Understanding how COL-3 modulates pathways such as MAPK and PI3K/Akt will provide a more complete picture of its anti-cancer activity and may reveal opportunities for combination therapies. The precise mechanisms of COL-3-induced apoptosis also warrant further exploration.

-

Clinical Development: Based on the promising results from early-phase trials, further clinical investigation of COL-3, both as a monotherapy and in combination with other anti-cancer agents, is warranted in specific cancer types that are highly dependent on MMP-mediated invasion and metastasis.

References

- 1. checkorphan.org [checkorphan.org]

- 2. Phase I clinical trial of oral COL-3, a matrix metalloproteinase inhibitor, in patients with refractory metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized phase II trial of matrix metalloproteinase inhibitor COL-3 in AIDS-related Kaposi's sarcoma: an AIDS Malignancy Consortium Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of caspase-3 in apoptosis of colon cancer cells induced by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Metastat (COL-3) Protocol for In Vitro Cell Culture Studies: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastat (also known as COL-3, 6-deoxy, 6-demethyl, 4-de-dimethylamino tetracycline) is a chemically modified tetracycline that has been developed as a non-antimicrobial analog with potent anti-cancer properties.[1] Unlike conventional tetracycline antibiotics, COL-3's therapeutic effects stem from its ability to inhibit matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix (ECM), a critical process in tumor invasion and metastasis.[1][2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound (COL-3) in cancer cell culture studies.

Mechanism of Action

This compound (COL-3) exerts its anti-cancer effects through several mechanisms:

-

Inhibition of Matrix Metalloproteinases (MMPs): COL-3 is a potent inhibitor of MMPs, particularly gelatinases MMP-2 and MMP-9, which are crucial for the breakdown of type IV collagen, a major component of the basement membrane.[1][3] By inhibiting these enzymes, COL-3 can significantly impede the invasive and metastatic potential of cancer cells.[1]

-

Induction of Apoptosis: Studies have shown that COL-3 can induce programmed cell death (apoptosis) in cancer cells.[1] This process is often mediated by the activation of key executioner enzymes like caspase-3.[4][5]

-

Cell Cycle Arrest: COL-3 has been observed to cause cell cycle arrest, particularly at the G0/G1 phase, thereby halting the proliferation of cancer cells.[1][6][7]

-

Modulation of Signaling Pathways: While the precise signaling pathways modulated by COL-3 are still under investigation, evidence suggests its involvement in pathways that regulate cell survival, proliferation, and invasion. The PI3K/Akt and MAPK/ERK pathways are central to these processes in many cancers and are potential targets for COL-3's action.[8][9]

-

Regulation of TIMPs: Tissue inhibitors of metalloproteinases (TIMPs) are endogenous regulators of MMPs.[2] COL-3 has been shown to decrease the secretion of TIMP-1 and TIMP-2 in some cancer cell models, suggesting a complex regulatory role in the tumor microenvironment.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound (COL-3) on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| MAT LyLu | Prostate | Proliferation | GI50 | ≤ 5.0 µg/mL | [1] |

| MAT LyLu | Prostate | Invasion | % Inhibition | > 90% | [1] |

| pII | Breast (ER-) | Proliferation | Inhibition | Concentration-dependent | [10] |

| MDA-MB-231 | Breast (ER-) | Proliferation | Inhibition | Concentration-dependent | [10] |

| MCF-7 | Breast (ER+) | Proliferation | Inhibition | Concentration-dependent | [10] |

| pII | Breast (ER-) | Invasion | % Inhibition | Concentration-dependent | [10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound (COL-3) on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (COL-3) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound (COL-3) in complete culture medium. Remove the medium from the wells and add 100 µL of the COL-3 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve COL-3).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound (COL-3)

-

24-well Transwell inserts with 8 µm pore size polycarbonate membranes

-

Matrigel basement membrane matrix

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Microscope

Procedure:

-

Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for your cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4-6 hours to allow it to solidify.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Treatment: Add this compound (COL-3) at various concentrations to the cell suspension.

-

Assay Setup: Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Cell Seeding: Add 100-200 µL of the cell suspension (with or without COL-3) to the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Quantification: Allow the inserts to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Data Analysis: Calculate the percentage of invasion inhibition for each COL-3 concentration compared to the untreated control.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

Materials:

-

Conditioned medium from cancer cell cultures (treated with or without this compound (COL-3))

-

SDS-PAGE equipment

-

Acrylamide/Bis-acrylamide solution

-

Gelatin solution (e.g., from porcine skin)

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., methanol, acetic acid, water mixture)

-

Gel imaging system

Procedure:

-

Sample Preparation: Collect conditioned medium from cell cultures treated with various concentrations of COL-3 and a vehicle control. Centrifuge the medium to remove cell debris. Determine the protein concentration of each sample.

-

Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

-

Enzyme Activity: Incubate the gel in developing buffer at 37°C for 16-24 hours. During this time, the gelatinases will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours and then destain until clear bands of gelatinolysis appear against a blue background.

-

Analysis: The clear bands represent areas of gelatin degradation by MMPs. The molecular weights of the bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the bands can be quantified using densitometry software to determine the relative enzyme activity.[3]

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, in response to this compound (COL-3) treatment.

Materials:

-

Cancer cell lysates (from cells treated with or without this compound (COL-3))

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound (COL-3) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of COL-3 on protein activation.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Proposed signaling pathways affected by this compound (COL-3).

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro studies of this compound (COL-3).

References

- 1. Inhibition of cell proliferation, invasion, tumor growth and metastasis by an oral non-antimicrobial tetracycline analog (COL-3) in a metastatic prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CopA3 peptide induces permanent cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KLC3 activates PI3K/AKT signaling and promotes ovarian cancer cell proliferation and migration through COL3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upregulation of MAPK/Erk and PI3K/Akt pathways in ulcerative colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. COL‑3 enhances the anti‑proliferative and pro‑apoptotic effects of paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Effective Concentration of Metastat for Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of Metastat (Marimastat), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, for various cancer cell lines. The following protocols and data will assist in the evaluation of this compound's anti-cancer effects, including its impact on cell viability, proliferation, and apoptosis.

Introduction to this compound (Marimastat)

This compound, also known as Marimastat, is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[2][4] In cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.[2][4] this compound functions as a competitive inhibitor by chelating the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[2]

Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound's primary mechanism of action involves the inhibition of various MMPs, which are key mediators of cancer progression. By blocking MMPs, this compound can theoretically prevent the breakdown of the ECM, a critical step in tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.[1][4]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound varies against different MMP subtypes. The half-maximal inhibitory concentration (IC50) values are a measure of its effectiveness.

| MMP Subtype | IC50 (nM) |

| MMP-1 (Collagenase-1) | 5[1][3][5] |

| MMP-2 (Gelatinase-A) | 6[1][3][5] |

| MMP-7 (Matrilysin) | 13[1][3][5] |

| MMP-9 (Gelatinase-B) | 3[1][3][5] |

| MMP-14 (MT1-MMP) | 9[1][3][5] |

Table 1: IC50 Values of this compound for Key Matrix Metalloproteinases. Note: IC50 values can vary slightly between studies due to different experimental conditions.[2]

Published data on the effective concentration of this compound in specific cancer cell lines is also available.

| Cell Line | Assay Type | IC50 (µM) | Incubation Time |

| HT1080 (Fibrosarcoma) | In vitro MMP-2 inhibition | 0.00085 | - |

| THP-1 (Leukemia) | TNF-alpha release | 2.1 | - |

| Sf9 (Insect cells expressing ADAMTS4) | Enzyme activity | 10 | 6 hours |

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays. [3]

Experimental Protocols for Determining Effective Concentration

To determine the optimal concentration of this compound for a specific cancer cell line, a series of in vitro assays should be performed. It is crucial to use a range of concentrations based on published data and the specific research question.[6] A typical starting point for in vitro studies could be in the low micromolar range.[7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).[12]

-